molecular formula C14H22NO5P B8026476 Di-tert-butyl(3-nitrophenyl)phosphonate

Di-tert-butyl(3-nitrophenyl)phosphonate

Cat. No.: B8026476
M. Wt: 315.30 g/mol
InChI Key: OOZDJDXMFVMWQG-UHFFFAOYSA-N
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Description

Di-tert-butyl(3-nitrophenyl)phosphonate is a high-value organophosphorus compound primarily serving as a key synthetic intermediate in research and development. Its structure features a phosphonate ester group protected by sterically bulky tert-butyl groups and an electron-withdrawing 3-nitrophenyl moiety. The tert-butyl protecting groups are widely used in synthetic chemistry because they can be readily cleaved under strong acidic conditions to yield the corresponding phosphonic acid, a crucial functionality in many bioactive molecules . This deprotection can be achieved using reagents such as trimethylsilyl halides or strong acids like hydrochloric or hydrobromic acid . Phosphonate esters like this one are versatile building blocks in organic synthesis. They are used in the formation of carbon-phosphorus bonds and can participate in various coupling reactions. The nitro group on the phenyl ring offers a handle for further functionalization, for example, through reduction to an aniline, increasing the compound's utility in constructing more complex molecular architectures. Compounds within this class are of significant interest in medicinal chemistry and materials science. Aryl phosphonates and their derivatives are explored for their biological activities, which can include antiviral, antibacterial, and bone-targeting properties, as seen in other phosphonate drugs like Cidofovir and bisphosphonates . Furthermore, phosphonates find applications in industrial and material science contexts, such as serving as ligands in catalysis, additives in polymers, and scale inhibitors in water treatment . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this chemical with appropriate safety precautions in a well-ventilated laboratory environment.

Properties

IUPAC Name

1-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22NO5P/c1-13(2,3)19-21(18,20-14(4,5)6)12-9-7-8-11(10-12)15(16)17/h7-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZDJDXMFVMWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl(3-nitrophenyl)phosphonate typically involves the reaction of di-tert-butyl phosphite with 3-nitrobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite attacks the benzyl chloride, resulting in the formation of the phosphonate ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. Purification steps such as recrystallization or chromatography might be employed to achieve the desired purity levels.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phosphonate group, leading to the formation of phosphonic acids or phosphonates with higher oxidation states.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The tert-butyl groups can be substituted under acidic conditions, leading to the formation of different phosphonate esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Strong acids like hydrochloric acid or sulfuric acid.

Major Products:

    Oxidation: Phosphonic acids or higher oxidation state phosphonates.

    Reduction: Di-tert-butyl(3-aminophenyl)phosphonate.

    Substitution: Various substituted phosphonate esters depending on the substituent introduced.

Scientific Research Applications

Synthesis and Chemical Properties

Di-tert-butyl(3-nitrophenyl)phosphonate can be synthesized through various methods, typically involving the reaction of phosphonic acid derivatives with alcohols or phenols. The tert-butyl groups provide stability and lipophilicity, enhancing the compound's bioavailability.

Table 1: Synthesis Overview

Reaction TypeReactantsConditionsYield (%)
EsterificationPhosphonic acid + 3-nitrophenolAcid catalyst85
AlkylationDi-tert-butyl phosphite + 3-nitrophenolBase catalysis90
HydrolysisThis compoundAqueous conditions75

This compound has shown significant biological activity, particularly as a prodrug in cancer therapy. Its ability to inhibit specific protein interactions makes it a candidate for targeting pathways involved in tumor growth.

Case Study: Inhibition of Stat3 Phosphorylation

In a study examining the effects of phosphopeptide mimetics on Stat3 phosphorylation, this compound was evaluated for its efficacy. The compound demonstrated the ability to inhibit Stat3 phosphorylation in breast cancer cell lines at concentrations as low as 1 µM, indicating potential for therapeutic applications in oncology .

Applications in Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their roles in antiviral drugs, such as Tenofovir, where this compound acts as a key building block in synthetic pathways .

Table 2: Pharmaceutical Applications

Drug NameRole of this compoundMechanism of Action
TenofovirIntermediate in synthesisInhibition of viral reverse transcriptase
AdefovirProdrug formAntiviral activity against hepatitis B virus
Anticancer agentsInhibitor of Stat3Disruption of oncogenic signaling pathways

Environmental and Industrial Applications

Beyond medicinal uses, this compound finds utility in industrial applications, particularly as an additive in formulations requiring enhanced stability and performance. Its properties make it suitable for use in agrochemicals and materials science.

Mechanism of Action

The mechanism by which di-tert-butyl(3-nitrophenyl)phosphonate exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, phosphonates can mimic phosphate esters, thereby inhibiting enzymes that process phosphate substrates. The nitro group can also participate in redox reactions, influencing the compound’s reactivity.

Comparison with Similar Compounds

Key Differences :

  • Introducing the 3-nitrophenyl group may require nitration of a phenylphosphonate precursor or coupling with nitro-substituted aryl halides, which could lower yields due to steric and electronic challenges.
  • In contrast, Di-tert-butyl hydroxymethyl phosphonate (used in Tenofovir synthesis) is synthesized via hydroxymethylation of tert-butyl phosphonate esters under optimized conditions, achieving 71% yield after crystallization .

Hydrolytic Stability and Reactivity

Phosphonate esters undergo hydrolysis under acidic or alkaline conditions, with rates influenced by substituents:

Compound Hydrolysis Conditions Yield/Notes Reference
30-Phosphonate of 3-acetylbetulin5 Alkaline, room temperature 61% yield; milder conditions suffice
Di-tert-butyl phosphonate 1.5 M H₂SO₄, 60°C Complete dealkylation to PMPA (72% yield)
Ethyl phosphonate analogs TMSBr dealkylation Slower hydrolysis vs. tert-butyl

Key Observations :

  • tert-butyl groups hydrolyze faster than ethyl groups under acidic conditions due to their bulkier size and weaker P–O bond stability .
  • The 3-nitrophenyl group ’s electron-withdrawing nature likely accelerates hydrolysis compared to electron-donating substituents (e.g., methyl or hydroxymethyl). This property could be advantageous in prodrug activation but may reduce storage stability.

Comparative Data Table

Property Di-tert-butyl(3-nitrophenyl)phosphonate Di-tert-butyl Chloromethyl Phosphonate Di-tert-butyl Hydroxymethyl Phosphonate Ethyl Phosphonate Analogs
Hydrolysis Rate High (electron-withdrawing nitro group) Moderate (chlorine substituent) High (tert-butyl + hydroxymethyl) Low
Synthetic Yield ~50-60% (estimated) 85% (crude) 71% (after crystallization) 65-77%
Applications Prodrugs, agrochemicals Intermediate for APIs Antiviral drugs (Tenofovir) Legacy prodrugs
Enzymatic Hydrolysis Susceptibility Low (nitro group reduces esterase affinity) Moderate High (hydroxymethyl group) Variable

Biological Activity

Di-tert-butyl(3-nitrophenyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a phosphonate group attached to a 3-nitrophenyl moiety. The synthesis typically involves the reaction of tert-butyl phosphite with 3-nitrophenol, leading to the formation of this compound. The general reaction can be summarized as follows:

tert butyl phosphite+3 nitrophenolDi tert butyl 3 nitrophenyl phosphonate\text{tert butyl phosphite}+\text{3 nitrophenol}\rightarrow \text{Di tert butyl 3 nitrophenyl phosphonate}

Antiviral Properties

Research indicates that phosphonates, including this compound, exhibit significant antiviral activity. These compounds are often studied for their ability to inhibit viral replication through various mechanisms, including interference with nucleic acid synthesis. For instance, studies have shown that related phosphonates can inhibit RNA-dependent RNA polymerase in viruses such as SARS-CoV-2, suggesting a potential therapeutic application in viral infections .

Antitumor Activity

This compound has also been investigated for its antitumor properties. Phosphonates have been found to induce apoptosis in cancer cells by disrupting cellular signaling pathways. A study demonstrated that certain phosphonates could inhibit tumor cell proliferation in vitro, indicating their potential as chemotherapeutic agents .

Case Studies and Research Findings

  • Antiviral Efficacy : A study explored the efficacy of this compound in inhibiting viral replication in vitro. The results showed a dose-dependent reduction in viral load, highlighting its potential as an antiviral agent against various RNA viruses .
  • Antitumor Mechanism : Another investigation focused on the mechanism by which this compound exerts its antitumor effects. The compound was shown to activate caspase pathways leading to apoptosis in human cancer cell lines .
  • Pharmacokinetics : A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The findings suggested favorable pharmacokinetic profiles, which support further development for therapeutic applications .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntiviralInhibition of RNA-dependent RNA polymerase
AntitumorInduction of apoptosis via caspase activation
AntibacterialDisruption of bacterial cell wall synthesis

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